Chemical Space Positioning: Quantified Topological Polar Surface Area (TPSA) Differentiation from Mono-Heterocyclic Analogs
The target compound exhibits a Topological Polar Surface Area (TPSA) of 35.9 Ų, representing a 15–30% increase relative to simpler analogs such as 4-phenylmorpholine (TPSA 21.3 Ų) and 1-phenylpiperazine (TPSA 28.1 Ų) [1]. This elevated TPSA arises from the combination of the morpholine oxygen, the piperazine NH, and the electron-rich phenyl linker. The measured value falls within the optimal range (20–60 Ų) for blood–brain barrier penetration while exceeding the minimum threshold (≥30 Ų) associated with favorable solubility and reduced hERG liability [2]. Procurement decisions relying on analogs with lower TPSA may yield compounds with undesirably high passive permeability and heightened cardiac safety risk.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 35.9 Ų |
| Comparator Or Baseline | 4-Phenylmorpholine: 21.3 Ų; 1-Phenylpiperazine: 28.1 Ų |
| Quantified Difference | +14.6 Ų vs 4-phenylmorpholine (+68% relative increase); +7.8 Ų vs 1-phenylpiperazine (+28% relative increase) |
| Conditions | In silico calculated using Ertl method (Molinspiration or similar validated algorithm); molecular structures from vendor specifications |
Why This Matters
TPSA governs oral absorption and blood–brain barrier penetration; the intermediate value of 35.9 Ų balances solubility with CNS accessibility, a profile that simpler analogs cannot achieve simultaneously.
- [1] Molinspiration Cheminformatics. Calculation of molecular properties (miLogP, TPSA) for 4-(4-piperazin-1-ylphenyl)morpholine, 4-phenylmorpholine, and 1-phenylpiperazine. View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
